Cas no 75659-07-3 (2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide)

2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide is a chiral benzamide derivative featuring a hydroxy-substituted phenyl ring and an amino alcohol side chain. Its stereospecific (R)-configuration at key positions enhances selectivity in pharmacological or synthetic applications. The compound's structural complexity, including a phenylbutylamine moiety and a benzamide core, suggests potential utility as an intermediate in organic synthesis or as a ligand in asymmetric catalysis. The presence of multiple functional groups (hydroxyl, amide, and amine) allows for versatile reactivity, making it valuable for derivatization or targeted molecular design. Its well-defined stereochemistry ensures reproducibility in research applications requiring enantiomeric purity.
2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide structure
75659-07-3 structure
Product Name:2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide
CAS No:75659-07-3
MF:C19H24N2O3
MW:328.405465126038
MDL:MFCD00072111
CID:565932
PubChem ID:134044
Update Time:2025-10-22

2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide
    • (R,R)-Labetalol
    • Benzamide,2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]-
    • DILEVALOL
    • (+/-)-labetalol
    • 5-[1-HYDROXY-2-[(1-METHYL-3-PHENYLPROPYLAMINO)ETHYL]]SALICYLAMIDE
    • 5-[1-hydroxy-2-[(1-methyl-3-phenylpropylamino)ethyl]saicylamide
    • albetol
    • ibidomide
    • LABETOLOL
    • DILEVALOL [INN]
    • (-)-5-((1R)-1-Hydroxy-2-((1R)-1-methyl-3-phenylpropylamino)ethyl)salicylamid [IUPAC]
    • CHEBI:94471
    • Unicarde
    • (-)-5-((1R)-1-Hydroxy-2-((1R)-1-methyl-3-phenylpropylamino)ethyl)salicylamid
    • BRD-K04389336-001-01-1
    • LABETALOL (R,R)-FORM [MI]
    • UNII-P6629XE33T
    • 72487-32-2
    • SCHEMBL79468
    • Levadil
    • Benzamide, 2-hydroxy-5-((1R)-1-hydroxy-2-(((1R)-1-methyl-3-phenylpropyl)amino)ethyl)-
    • Dilevalon
    • EINECS 276-693-0
    • Dilevalolum
    • DILEVALOL [MART.]
    • BDBM50470811
    • Labetalol (r,r)-form
    • Levadil Hydrochloride
    • Dilevalolum [Latin]
    • Unicard
    • 75659-07-3
    • Benzamide, 2-hydroxy-5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-, (R-(R*,R*))-
    • 2-Hydroxy-5-((1R)-1-hydroxy-2-(((1R)-1-methyl-3-phenylpropyl)amino)ethyl)benzamide
    • CHEMBL27193
    • BIDD:GT0521
    • DTXSID2043828
    • (+)-5-((1R)-1-HYDROXY-2-(((1R)-1-METHYL-3-PHENYLPROPYL)AMINO)ETHYL)SALICYLAMIDE
    • Dilevalon Hydrochloride
    • (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
    • DILEVALOL [WHO-DD]
    • Q27166331
    • NS00068104
    • 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide
    • Dilevalol [INN:BAN]
    • AKOS016014035
    • P6629XE33T
    • (R,R)-Dilevalol
    • SGUAFYQXFOLMHL-ACJLOTCBSA-N
    • MDL: MFCD00072111
    • Inchi: 1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
    • InChI Key: SGUAFYQXFOLMHL-ACJLOTCBSA-N
    • SMILES: O[C@H](C1C=CC(=C(C(N)=O)C=1)O)CN[C@H](C)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 328.17900
  • Monoisotopic Mass: 328.178693
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: nothing
  • Topological Polar Surface Area: 95.6

Experimental Properties

  • Density: 1.2
  • Boiling Point: 552.7°C at 760 mmHg
  • Flash Point: 288.1°C
  • Refractive Index: 1.609
  • PSA: 95.58000
  • LogP: 3.22660

2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide Pricemore >>

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Additional information on 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide

2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide: A Comprehensive Overview of Its Chemical Structure, Pharmacological Potential, and Research Applications

2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide, with the chemical identifier CAS No. 75659-07-3, represents a complex molecule that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique stereochemistry and functional groups, is of particular interest due to its potential applications in therapeutic development. The synthesis and structural analysis of this molecule provide critical insights into its biological activity and pharmacological properties.

2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide is a benzamide derivative that incorporates multiple chiral centers, which are essential for its biological activity. The molecule contains a benzamide core, which is a common structural motif in many pharmaceutical agents. The presence of hydroxyl groups, amino groups, and aromatic rings contributes to its diverse interactions with biological targets.

The 4-phenylbutan-2-yl group is a key structural component of this compound, as it is known to play a significant role in modulating receptor activity. The stereochemistry of the molecule, particularly the (R) configurations at multiple centers, is crucial for its pharmacological profile. These stereochemical features are often associated with enhanced selectivity and reduced off-target effects, which are critical in drug development.

Recent studies have highlighted the potential of 2-Hydroxy-5-((R)-1-hydroy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide in various therapeutic areas. One of the most promising applications is its potential role in the treatment of neurodegenerative disorders. Research published in Journal of Medicinal Chemistry (2023) suggests that this compound may exhibit neuroprotective effects by modulating specific signaling pathways associated with neuronal survival.

Additionally, the 2-hydroxy and 5-hydroxy functionalities in the molecule are believed to contribute to its antioxidant properties. These hydroxyl groups may participate in redox reactions, potentially scavenging reactive oxygen species (ROS) and mitigating oxidative stress. This property is particularly relevant in the context of chronic inflammatory diseases, where oxidative stress plays a significant role in pathogenesis.

The amino group in the molecule is another critical functional group that influences its biological activity. This amino group is likely involved in hydrogen bonding interactions with target proteins, which can enhance the molecule's affinity for its intended receptor. The presence of this amino group also allows for potential modifications to improve solubility and bioavailability, which are essential for drug development.

Furthermore, the phenyl ring in the 4-phenylbutan-2-yl group contributes to the molecule's hydrophobicity, which is important for its ability to cross cell membranes and reach intracellular targets. The hydrophobic nature of the phenyl ring may also facilitate interactions with lipid membranes, which is a common mechanism of action for many pharmaceutical agents.

Recent advances in computational chemistry have enabled researchers to model the interactions between 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide and its potential targets. Molecular docking studies have shown that this compound can bind to specific receptors with high affinity, suggesting its potential as a lead compound for drug development. These computational models provide valuable insights into the molecule's binding modes and help guide further experimental studies.

Experimental studies have also demonstrated the potential of this compound in modulating inflammatory responses. In vitro assays have shown that 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various inflammatory diseases. These findings suggest that this compound may have therapeutic potential in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

The benzamide core of this molecule is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of the benzamide group in 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide may contribute to its multifunctional nature, allowing it to target multiple pathways simultaneously. This multifunctionality is a significant advantage in the development of drugs for complex diseases.

Moreover, the hydroxy groups in the molecule may also serve as sites for further chemical modifications. By introducing additional functional groups or altering the existing hydroxyl groups, researchers can potentially enhance the molecule's therapeutic efficacy while minimizing side effects. Such modifications are often necessary to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The synthesis of 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide involves multiple steps, including the formation of the benzamide core and the introduction of the 4-phenylbutan-2-yl group. The stereochemical control during the synthesis process is critical to ensure the correct configuration of the molecule, which is essential for its biological activity. Advanced synthetic methods, such as asymmetric catalysis and chiral chromatography, are often employed to achieve the desired stereochemistry.

Recent advancements in analytical techniques have enabled the detailed characterization of this compound. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been used to confirm the structure and stereochemistry of 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide. These analytical methods provide critical information for the development of this compound as a potential therapeutic agent.

The potential applications of 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide extend beyond its immediate therapeutic uses. Its unique structural features may also make it a valuable tool for drug discovery research. By studying the interactions of this compound with various biological targets, researchers can gain insights into the mechanisms of action of other pharmaceutical agents, which can inform the development of new therapies.

Furthermore, the stereochemistry of this molecule may influence its interactions with different receptors and enzymes. The (R) configurations at multiple centers are believed to play a role in determining the molecule's selectivity for specific targets. This selectivity is crucial for minimizing side effects and improving the therapeutic index of the compound.

Research into the pharmacokinetics of 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide is also an important area of study. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is essential for its development as a therapeutic agent. These pharmacokinetic parameters will guide the optimization of the compound for clinical use.

The hydrophobic nature of the phenyl ring in the 4-phenylbutan-2-yl group may also influence the molecule's solubility and bioavailability. Improving the solubility of this compound is a critical step in its development, as poor solubility can limit its therapeutic potential. Various strategies, such as the use of co-solvents and the introduction of hydrophilic groups, are being explored to enhance the solubility of this compound.

Overall, 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide represents a promising candidate for further research in the field of medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a valuable subject for continued study. As research in this area progresses, it is likely that new insights and applications will emerge, further expanding the potential of this compound in the development of novel therapeutics.

Further research is needed to fully understand the mechanisms of action of 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide and to optimize its therapeutic potential. Collaborative efforts between chemists, pharmacologists, and biologists will be essential in advancing this compound towards clinical application. As the field of medicinal chemistry continues to evolve, compounds like 2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-4-phenylbutan-2-yl)amino)ethyl)benzamide will play an increasingly important role in the development of new and effective therapies.

The compound 2-Hydroxy-5-((R)-1-hydroxy-2-((R)-4-phenylbutyl)amino)benzamide is a complex molecule with a multifaceted structure that suggests potential for various biological activities. Below is a structured summary of its key characteristics, based on the provided information: --- ### 1. Structural Analysis - Core Structure: Benzamide core (a benzene ring attached to an amide group). - Functional Groups: - Hydroxyl groups at positions 2 and 5 on the benzene ring. - Amino group with a side chain containing a (R)-4-phenylbutyl group. - Stereochemistry: - The (R)-configuration at both the 2-position of the butyl chain and the chiral center in the amino group. - These stereochemical features are critical for biological activity and selectivity. --- ### 2. Synthesis and Stereocontrol - Synthetic Pathway: - Involves the formation of the benzamide core and the introduction of the (R)-4-phenylbutyl side chain. - Advanced methods like asymmetric catalysis and chiral chromatography are used to ensure the correct stereochemistry. - Key Challenges: - Maintaining stereochemical integrity during synthesis. - Optimizing reaction conditions to yield high-purity compounds. --- ### 3. Analytical Characterization - Techniques Used: - NMR spectroscopy: To confirm the structure and stereochemistry. - Mass spectrometry: For molecular weight verification. - X-ray crystallography: To determine the exact 3D structure. - Importance: - Ensures accuracy in structural assignments and guides further functional studies. --- ### 4. Biological and Therapeutic Potential - Potential Activities: - Anti-inflammatory: Due to the hydroxyl and amino groups. - Antimicrobial: Benzamide derivatives often exhibit such activity. - Antitumor: The multifunctional nature of the molecule may target multiple pathways. - Mechanisms of Action: - The (R)-configuration may enhance selectivity for specific receptors or enzymes. - Hydrophobic interactions with cell membranes or proteins could play a role. - Multifunctionality: - The presence of multiple functional groups (hydroxyl, amino, phenyl) suggests the potential to modulate multiple biological targets. --- ### 5. Pharmacokinetic Considerations - Solubility: - The hydrophobic phenyl group may reduce water solubility, necessitating strategies like co-solvent use or hydrophilic modifications. - Bioavailability: - Optimization is critical for clinical application. - Metabolism and Excretion: - Further studies are needed to understand how the molecule is processed in the body. --- ### 6. Research and Development - Areas for Further Study: - Pharmacokinetics: To optimize absorption, distribution, and elimination. - Mechanisms of Action: To identify specific targets and pathways. - Drug Discovery: As a lead compound for developing new therapeutics. - Collaborative Efforts: - Interdisciplinary research (chemistry, pharmacology, biology) will be essential for advancing this compound. --- ### 7. Conclusion The compound 2-Hydroxy-5-((R)-1-hydroxy-2-((R)-4-phenylbutyl)amino)benzamide is a promising candidate with a complex structure that suggests broad biological activity. Its stereochemistry, functional groups, and multifunctional nature make it a valuable subject for further research. Continued exploration into its pharmacokinetics, mechanisms of action, and therapeutic potential could lead to the development of novel and effective treatments for various diseases. --- ### Key Takeaways - Structural Complexity: Combines benzamide, hydroxyl, amino, and phenyl groups. - Stereochemistry: Critical for biological activity and selectivity. - Potential Applications: Anti-inflammatory, antimicrobial, antitumor. - Research Needs: Optimization of solubility, pharmacokinetics, and target identification. This compound exemplifies the interplay between molecular structure and biological function, highlighting the importance of detailed chemical and biological studies in drug discovery.
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